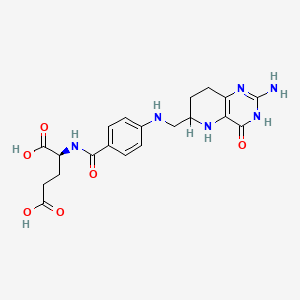
5,6,7,8-Tetrahydro-8-deazafolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-8-deazafolic acid is a synthetic analogue of folic acid, which plays a crucial role in one-carbon metabolism involving DNA biosynthesis. This compound is structurally similar to tetrahydrofolate, a biologically active cofactor essential for various enzymatic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-8-deazafolic acid typically involves starting from pterin analogues and aromatic amines. A novel method includes the use of an aziridine intermediate, which allows for the construction of the tetrahydrofolate skeleton efficiently. This method avoids the byproducts of carbon-nitrogen bond hydrogenolysis seen in traditional synthetic strategies .
Industrial Production Methods: Industrial production methods for this compound often involve the selective crystallization of diastereoisomeric mixtures. For example, adding an acid to an aqueous solution of an alkali metal salt of 5,6,7,8-tetrahydrofolic acid at controlled temperatures can yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrahydro-8-deazafolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include catalytic hydrogenation agents and solvents like anhydrous ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-8-deazafolic acid has a wide range of applications in scientific research. It is used as an inhibitor of folate-dependent enzymes, making it valuable in chemotherapy for cancer treatment. The compound also plays a role in the study of one-carbon metabolism and DNA biosynthesis .
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-8-deazafolic acid involves its interaction with folate-dependent enzymes. It inhibits enzymes like thymidine synthase and methionine synthase, disrupting DNA synthesis and cell proliferation. This makes it an effective agent in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include tetrahydrofolate, tetrahydroaminopterin, and various other folate analogues. These compounds share structural similarities but differ in their specific applications and effectiveness .
Uniqueness: What sets 5,6,7,8-Tetrahydro-8-deazafolic acid apart is its ability to inhibit multiple folate-dependent enzymes simultaneously, making it a potent agent in chemotherapy. Its unique structure also allows for more efficient synthesis and fewer byproducts compared to other folate analogues .
Propriétés
Numéro CAS |
51989-29-8 |
|---|---|
Formule moléculaire |
C20H24N6O6 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1 |
Clé InChI |
HLQVKHILGYCUSU-PYMCNQPYSA-N |
SMILES isomérique |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)

![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
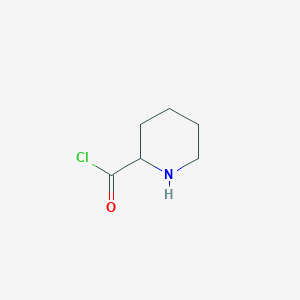
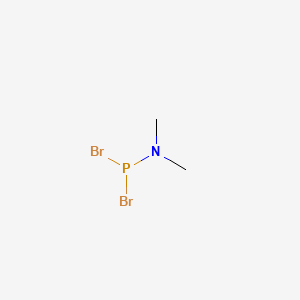
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)


![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)
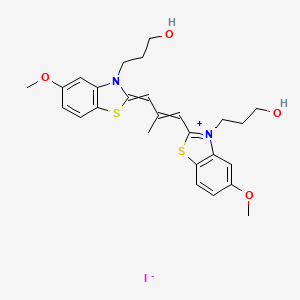
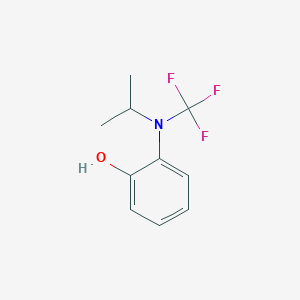
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
